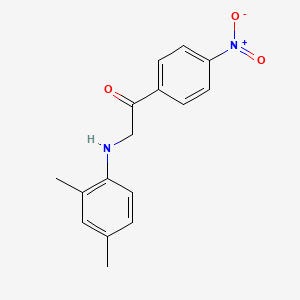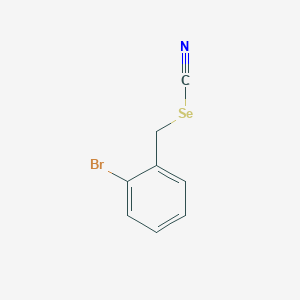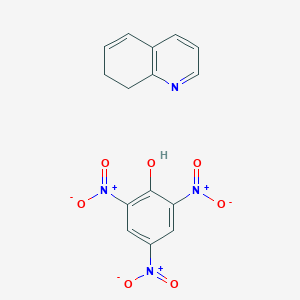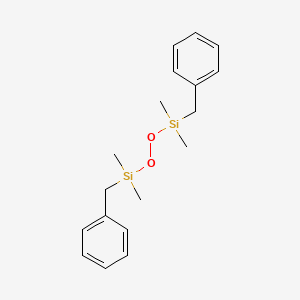![molecular formula C16H15ClS B14629242 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene CAS No. 56096-75-4](/img/structure/B14629242.png)
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a dihydroindene moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene typically involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst. This reaction yields indene derivatives with high regioselectivity, depending on the steric nature of the substituents on the alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted indene derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloromethyl and sulfanyl groups allows for specific interactions with biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the chloromethyl and sulfanyl substitutions.
1-Methylindane: A methyl-substituted indene derivative.
Uniqueness
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene is unique due to the presence of the chloromethyl and sulfanyl groups, which impart distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making this compound valuable for various applications in research and industry.
Propriétés
Numéro CAS |
56096-75-4 |
|---|---|
Formule moléculaire |
C16H15ClS |
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
5-[2-(chloromethyl)phenyl]sulfanyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H15ClS/c17-11-14-4-1-2-7-16(14)18-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2 |
Clé InChI |
YNGSYXVTZYVXND-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)SC3=CC=CC=C3CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)




![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)

![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)




![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
